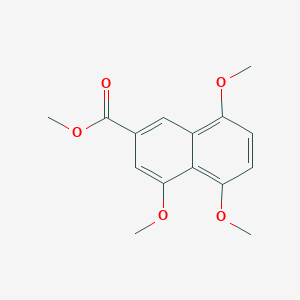
Benzamide, m-(3-(tert-butylamino)-2-hydroxypropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, m-(3-(tert-butylamino)-2-hydroxypropoxy)- is a compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with a tert-butylamino group and a hydroxypropoxy group attached to the meta position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, m-(3-(tert-butylamino)-2-hydroxypropoxy)- can be achieved through several methods. One common approach involves the reaction of tert-butylamine with a benzoyl chloride derivative under basic conditions to form the benzamide core. The hydroxypropoxy group can be introduced through a subsequent reaction with an appropriate epoxide or halohydrin under nucleophilic substitution conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, m-(3-(tert-butylamino)-2-hydroxypropoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Benzamide, m-(3-(tert-butylamino)-2-hydroxypropoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzamide, m-(3-(tert-butylamino)-2-hydroxypropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxypropoxy group can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(tert-butylamino)benzamide: Similar structure but lacks the hydroxypropoxy group.
N-(tert-butyl)-3-hydroxybenzamide: Similar structure but with the hydroxy group directly attached to the benzamide core.
N-(tert-butyl)-4-hydroxybenzamide: Similar structure but with the hydroxy group in the para position.
Uniqueness
Benzamide, m-(3-(tert-butylamino)-2-hydroxypropoxy)- is unique due to the presence of both the tert-butylamino and hydroxypropoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
34249-90-6 |
|---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
3-[3-(tert-butylamino)-2-hydroxypropoxy]benzamide |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)16-8-11(17)9-19-12-6-4-5-10(7-12)13(15)18/h4-7,11,16-17H,8-9H2,1-3H3,(H2,15,18) |
InChI Key |
PXLOHHPIUQSYNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC(=C1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


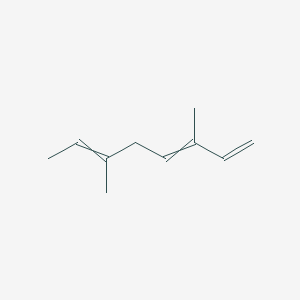
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
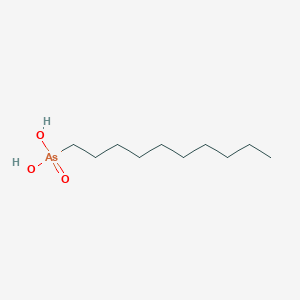
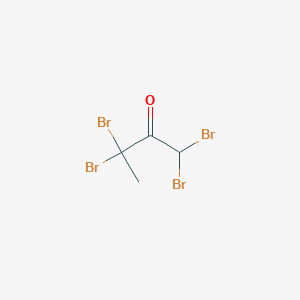
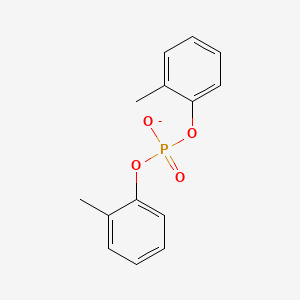
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)

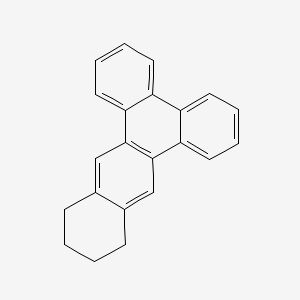
phosphanium bromide](/img/structure/B14687257.png)
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)



